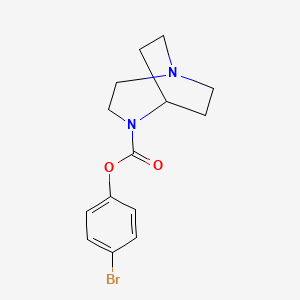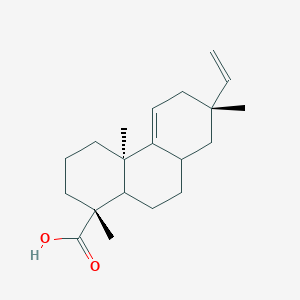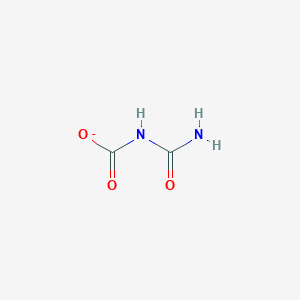
Allophanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Urea-1-carboxylate is an organic anion resulting from the deprotonation of the carboxy group of urea-1-carboxylic acid. It has a role as a Saccharomyces cerevisiae metabolite. It is a conjugate base of a urea-1-carboxylic acid.
Applications De Recherche Scientifique
Allophanate in Bacterial Metabolism Allophanate plays a significant role in bacterial metabolism, particularly in the degradation of s-triazine compounds, which are often found in herbicides. Research has shown that allophanate hydrolase, rather than urease, is the enzyme responsible for the metabolism of cyanuric acid, a triazine ring-containing compound, in bacteria. This process leads to the liberation of ammonia, with allophanate serving as an intermediate compound. The study conducted by Cheng et al. (2005) on various bacteria demonstrated that allophanate hydrolase activity is crucial for the metabolism of s-triazine, suggesting a broad application in bioremediation and understanding bacterial degradation pathways (Cheng, Shapir, Sadowsky, & Wackett, 2005).
Allophane Nanoparticles from Andisols Allophane, a natural nanoparticle related to allophanate, is found in volcanic-origin soils called andisols, particularly in regions with volcanic activity like Ecuador. Silva-Yumi et al. (2022) explored the properties and potential applications of allophane, highlighting its use in environmental remediation, as a bactericide, anti-inflammatory, flame retardant, and enzyme support. The study underscores allophane's versatility in catalysis, photocatalysis, and electrocatalysis, paving the way for its application in environmental and medical research (Silva-Yumi, Cazorla Martínez, Medina Serrano, & Chango Lescano, 2022).
Allophane and Soil Biogeochemical Processes Allophane and imogolite, substances closely related to allophanate, play a significant role in soil biogeochemical processes, especially in volcanic-ash soils. Parfitt (2009) reviewed the formation, structure, and properties of allophane and imogolite, noting their impact on soil's water storage and physical properties. These substances contribute to the accumulation of biomass in high rainfall areas, often under rainforests, and affect the turnover of soil organic matter. Allophanic soils' ability to filter heavy metals and pathogens highlights the ecological importance of allophane and related compounds in maintaining soil health and environmental quality (Parfitt, 2009).
Propriétés
Nom du produit |
Allophanate |
|---|---|
Formule moléculaire |
C2H3N2O3- |
Poids moléculaire |
103.06 g/mol |
Nom IUPAC |
N-carbamoylcarbamate |
InChI |
InChI=1S/C2H4N2O3/c3-1(5)4-2(6)7/h(H,6,7)(H3,3,4,5)/p-1 |
Clé InChI |
AVWRKZWQTYIKIY-UHFFFAOYSA-M |
SMILES canonique |
C(=O)(N)NC(=O)[O-] |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



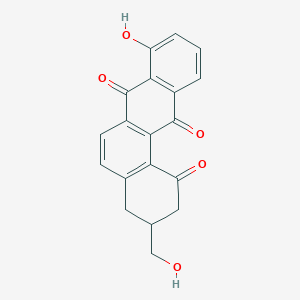
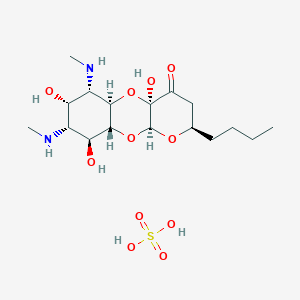
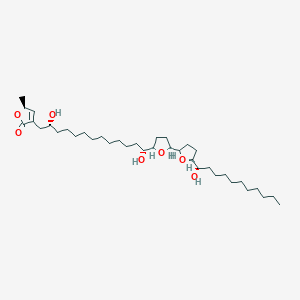
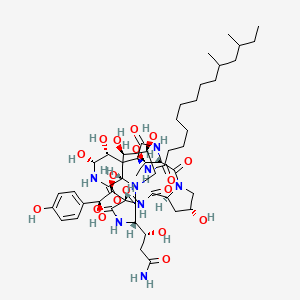
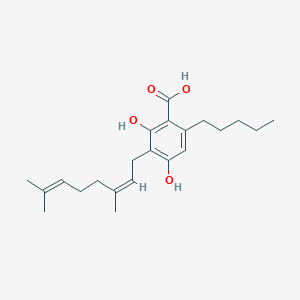
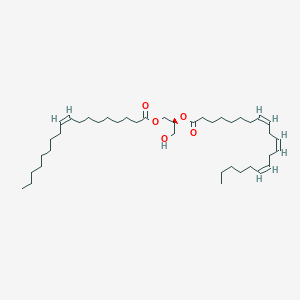
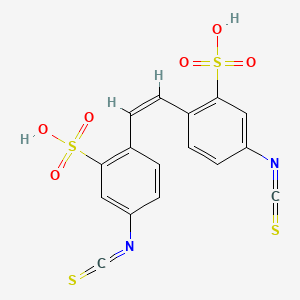
![N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]furan-2-carbohydrazide](/img/structure/B1242860.png)
![N'-Hydroxy-5,6-dimethoxybenzo[b]thiophene-2-carboximidamide hydrochloride](/img/structure/B1242863.png)
![1-ethyl-2-methyl-N-[(E)-(4-morpholin-4-ylphenyl)methylideneamino]benzimidazole-5-carboxamide](/img/structure/B1242864.png)
![N'-{(1E)-[4-(methylthio)phenyl]methylene}-2-(2-naphthylamino)acetohydrazide](/img/structure/B1242866.png)
![(1R,2S,4S,6S,7S,10S)-7-methylpentacyclo[8.8.0.02,4.02,7.011,16]octadeca-11(16),12,14-triene-6,14-diol](/img/structure/B1242868.png)
